2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate
CAS No.:
Cat. No.: VC13675098
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O4 |
|---|---|
| Molecular Weight | 308.37 g/mol |
| IUPAC Name | 2-O-tert-butyl 4-O-ethyl 1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H24N2O4/c1-5-21-14(19)12-9-17-8-6-7-13(17)11-18(10-12)15(20)22-16(2,3)4/h6-8,12H,5,9-11H2,1-4H3 |
| Standard InChI Key | PEZRAUSUODVCHO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CN(CC2=CC=CN2C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CN(CC2=CC=CN2C1)C(=O)OC(C)(C)C |
Introduction
2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A]14Diazepine-2,4(3H)-Dicarboxylate is a complex organic compound belonging to the pyrrolo[1,2-a] diazepine class. This compound is characterized by its molecular formula C16H24N2O4 and molecular weight of 308.37 g/mol . It is a derivative of the pyrrolo[1,2-a] diazepine ring system, which is known for its diverse applications in pharmaceutical chemistry and organic synthesis.
Synthesis Methods
While specific synthesis methods for 2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A] Diazepine-2,4(3H)-Dicarboxylate are not detailed in the available literature, related compounds in the pyrrolo[1,2-a] diazepine class often involve multi-step syntheses. These typically include reactions such as alkylation, reductive amination, and hydrolysis to form the desired heterocyclic structure .
Applications and Potential Uses
Compounds within the pyrrolo[1,2-a] diazepine class are often explored for their potential in pharmaceutical chemistry due to their diverse biological activities. While specific applications of 2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A] Diazepine-2,4(3H)-Dicarboxylate are not well-documented, related compounds have shown promise in areas such as anxiolytic and analgesic activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume